1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that features a piperazine ring substituted with a pyridazine moiety and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one typically involves the following steps:
Formation of the pyridazine ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution with tert-butyl group: The tert-butyl group is introduced via alkylation using tert-butyl halides in the presence of a base.
Formation of the piperazine ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.
Coupling of pyridazine and piperazine rings: The final step involves coupling the pyridazine and piperazine rings using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyridazine or piperazine rings.
Reduction: Reduced derivatives, potentially leading to the formation of secondary amines.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-[4-(6-Aminopyridin-3-yl)piperazin-1-yl]ethan-1-one: Similar structure but with an amino group instead of a tert-butyl group.
1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one: Similar structure but with a methyl group instead of a tert-butyl group.
1-[4-(6-Ethylpyridazin-3-yl)piperazin-1-yl]ethan-1-one: Similar structure but with an ethyl group instead of a tert-butyl group.
Uniqueness
1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11(19)17-7-9-18(10-8-17)13-6-5-12(15-16-13)14(2,3)4/h5-6H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYBSSQFRQSEFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NN=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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